molecular formula C24H22BrNO6 B12035396 methyl 4-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B12035396
M. Wt: 500.3 g/mol
InChI Key: XLYNLVOWUJFORS-VZCXRCSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One common method starts with the preparation of methyl 4-bromobenzoate, which is then subjected to further reactions to introduce the pyrrol and tetrahydrofuran moieties . The reaction conditions typically involve the use of organic solvents such as ethanol and ether, and the reactions are carried out under inert gas to prevent oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the bromine atom can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and tetrahydrofuran groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22BrNO6

Molecular Weight

500.3 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C24H22BrNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h4-11,18,20,27H,2-3,12-13H2,1H3/b21-19-

InChI Key

XLYNLVOWUJFORS-VZCXRCSSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CC4CCCO4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4CCCO4

Origin of Product

United States

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